PROTAC PARP1 degrader-2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C38H37F2N9O6 |
|---|---|
Molekulargewicht |
753.8 g/mol |
IUPAC-Name |
N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]-6-fluoro-5-[4-[(5-fluoro-2-methyl-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C38H37F2N9O6/c1-20-34(51)45-32-26(41-20)5-2-21(31(32)39)19-46-14-16-48(17-15-46)28-7-6-27(43-33(28)40)35(52)42-22-10-12-47(13-11-22)23-3-4-24-25(18-23)38(55)49(37(24)54)29-8-9-30(50)44-36(29)53/h2-7,18,22,29H,8-17,19H2,1H3,(H,42,52)(H,45,51)(H,44,50,53) |
InChI-Schlüssel |
GOWMOJKFENPSNW-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: PROTAC PARP1 Degrader-2 (Compound 72)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary approach in drug discovery, offering the ability to eliminate pathogenic proteins rather than merely inhibiting them. This guide provides a comprehensive technical overview of PROTAC PARP1 degrader-2, also known as Compound 72, a potent and selective degrader of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme involved in DNA damage repair, and its inhibition has been a successful strategy in cancer therapy, particularly in cancers with BRCA mutations. PROTAC-mediated degradation of PARP1 offers a novel therapeutic modality with the potential for improved efficacy and overcoming resistance mechanisms associated with traditional inhibitors.
Chemical Structure and Properties
This compound (Compound 72) is a heterobifunctional molecule designed to simultaneously bind to PARP1 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of PARP1.
Chemical Structure:
While the exact chemical structure of this compound (HY-164306) is proprietary and not publicly disclosed in full detail, it is known to be constructed from three key components:
-
A PARP1 Ligand: A derivative of a known PARP inhibitor that serves as the "warhead" to target the degrader to PARP1.
-
An E3 Ligase Ligand: Pomalidomide 5-piperidylamine (HY-W998262), which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
A Linker: A chemical linker that connects the PARP1 ligand and the E3 ligase ligand, optimized for ternary complex formation.
Based on available information, the PARP1 ligand component is a derivative of Olaparib.
Physicochemical Properties:
| Property | Value |
| Compound Name | This compound |
| Synonyms | Compound 72 |
| Catalog Number | HY-164306 (MedChemExpress) |
| CAS Number | 2923686-62-6 |
Synthesis Pathway
The synthesis of this compound involves the coupling of a PARP1 inhibitor moiety with the pre-formed E3 ligase ligand-linker conjugate, Pomalidomide 5-piperidylamine.[1][2] While the specific reaction conditions and the exact structure of the PARP1 inhibitor precursor are not detailed in the public domain, a general synthetic strategy can be proposed.
The synthesis would likely involve a coupling reaction, such as an amide bond formation, between a functionalized PARP1 inhibitor (e.g., possessing a carboxylic acid or an amine group on the linker attachment point) and the terminal amine group of Pomalidomide 5-piperidylamine.
Figure 1: A generalized synthesis pathway for this compound.
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the selective degradation of PARP1.
Figure 2: Mechanism of action of this compound.
Biological Activity
This compound has demonstrated potent and selective degradation of PARP1 in cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | MDA-MB-231 (Breast Cancer) | < 10 nM | [3][4][5] |
| IC50 (Viability) | MDA-MB-436 (Breast Cancer) | < 100 nM | [3][4][5] |
Experimental Protocols
PARP1 Degradation Assay (Western Blot)
This protocol outlines a general procedure for assessing the degradation of PARP1 in cells treated with this compound.
Figure 3: A standard workflow for a Western blot-based PARP1 degradation assay.
Detailed Steps:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.[6]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for PARP1. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the extent of PARP1 degradation and calculate the DC50 value.
Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the cytotoxic effect of this compound on cancer cells.
Detailed Steps:
-
Cell Seeding: Seed MDA-MB-436 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.[8][9]
Conclusion
This compound (Compound 72) represents a promising targeted protein degrader for cancer therapy. Its ability to potently and selectively degrade PARP1 offers a distinct mechanism of action compared to traditional PARP inhibitors, which may translate into improved therapeutic outcomes. This technical guide provides a foundational understanding of the structure, synthesis, and biological evaluation of this molecule, serving as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further investigations into its in vivo efficacy, pharmacokinetic properties, and safety profile are warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Pomalidomide 5-piperidylamine | 连接子-E3连接酶配体偶合物 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PARP Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In-Depth Technical Guide: E3 Ligase Binder Specificity of a PARP1 PROTAC Degrader
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite association forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
This guide focuses on the E3 ligase binder specificity of a well-characterized Poly(ADP-ribose) polymerase 1 (PARP1) degrader, iRucaparib-AP6 . PARP1 is a critical enzyme involved in DNA damage repair, and its inhibition is a validated strategy in cancer therapy. PROTAC-mediated degradation of PARP1 offers potential advantages over simple inhibition, including the elimination of both enzymatic and scaffolding functions of the protein.[1] iRucaparib-AP6 is a potent and specific PARP1 degrader that utilizes a pomalidomide-derived ligand to engage the E3 ubiquitin ligase Cereblon (CRBN).[1] Understanding the specificity and affinity of the E3 ligase binder is paramount for designing effective and safe PROTAC degraders.
Mechanism of Action of iRucaparib-AP6
iRucaparib-AP6 functions by inducing the proximity of PARP1 and the E3 ubiquitin ligase CRBN. The rucaparib (B1680265) moiety of the PROTAC binds to the active site of PARP1, while the pomalidomide-based ligand binds to CRBN. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of PARP1. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades PARP1.
Quantitative Data on iRucaparib-AP6 Activity
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The antiproliferative activity is measured by the IC50 value.
| Parameter | Cell Line | Value | Reference |
| DC50 | Primary rat neonatal cardiomyocytes | 82 nM | [2][3] |
| Dmax | Primary rat neonatal cardiomyocytes | 92% | [2] |
| IC50 | CAPAN-1 | 0.95 µM | [2] |
Experimental Protocols
The characterization of a PROTAC's E3 ligase binder specificity involves a series of biochemical and cellular assays. Below are detailed protocols for key experiments.
Biochemical Assays for Ternary Complex Formation
4.1.1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To quantify the formation of the PARP1-iRucaparib-AP6-CRBN ternary complex in a high-throughput format.
Principle: This assay utilizes donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. One protein is tagged (e.g., GST-tagged PARP1) and binds to a donor bead, while the other protein (e.g., FLAG-tagged CRBN) binds to an acceptor bead. The PROTAC brings the two proteins and their respective beads close enough for signal generation.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 1x PARP1 PROTAC buffer).
-
Dilute GST-tagged PARP1 and FLAG-tagged CRBN to desired concentrations in the assay buffer.
-
Prepare a serial dilution of iRucaparib-AP6.
-
Prepare Glutathione donor beads and anti-FLAG acceptor beads according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted CRBN, PARP1, and iRucaparib-AP6.
-
Incubate at room temperature for 60-90 minutes to allow for ternary complex formation.
-
Add the anti-FLAG acceptor beads and incubate for 60 minutes.
-
Add the Glutathione donor beads and incubate for 30 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
4.1.2. Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH)) of the binary and ternary complex formations.
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating one component into another, a binding isotherm can be generated to calculate the thermodynamic parameters.
Protocol:
-
Sample Preparation:
-
Dialyze purified PARP1, CRBN, and iRucaparib-AP6 into the same buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
Determine accurate protein concentrations.
-
-
Binary Titration (e.g., iRucaparib-AP6 into PARP1):
-
Load the ITC syringe with a concentrated solution of iRucaparib-AP6 (e.g., 100-200 µM).
-
Fill the sample cell with a dilute solution of PARP1 (e.g., 10-20 µM).
-
Perform a series of injections and record the heat changes.
-
Analyze the data using a suitable binding model to determine Kd1.
-
-
Ternary Titration (e.g., iRucaparib-AP6 into a PARP1:CRBN mixture):
-
Prepare a mixture of PARP1 and CRBN in the sample cell.
-
Titrate iRucaparib-AP6 into the mixture.
-
Analyze the data to determine the apparent Kd for ternary complex formation.
-
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.
Cellular Assays for PARP1 Degradation and Specificity
4.2.1. Western Blotting
Objective: To visualize and quantify the degradation of PARP1 in cells treated with iRucaparib-AP6.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the protein of interest using specific antibodies.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MDA-MB-436) and allow them to adhere.
-
Treat cells with varying concentrations of iRucaparib-AP6 for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against PARP1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the PARP1 signal to the loading control.
-
4.2.2. Mass Spectrometry-Based Proteomics
Objective: To assess the global proteome changes in response to iRucaparib-AP6 treatment and identify off-target degradation.
Principle: This unbiased approach identifies and quantifies thousands of proteins in a sample, allowing for a comprehensive assessment of PROTAC selectivity.
Protocol:
-
Sample Preparation:
-
Treat cells with iRucaparib-AP6 and a vehicle control.
-
Lyse cells and extract proteins.
-
Digest proteins into peptides using trypsin.
-
Label peptides with isobaric tags (e.g., TMT) for multiplexed quantification (optional).
-
-
LC-MS/MS Analysis:
-
Separate peptides by liquid chromatography.
-
Analyze peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the iRucaparib-AP6-treated samples compared to the control.
-
Visualize the data using volcano plots to highlight on-target and potential off-target effects.
-
Signaling Pathway
The degradation of PARP1 by iRucaparib-AP6 intersects with the DNA damage response (DDR) pathway. By eliminating PARP1, the PROTAC prevents the catalytic and scaffolding functions of the protein, which are crucial for the repair of single-strand DNA breaks.
Conclusion
The specificity of the E3 ligase binder is a critical determinant of a PROTAC's efficacy and safety profile. This technical guide has provided an in-depth overview of the E3 ligase binder specificity of the PARP1 degrader iRucaparib-AP6, which recruits the E3 ligase CRBN. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a comprehensive resource for researchers in the field of targeted protein degradation. A thorough understanding and characterization of the ternary complex formation and the subsequent degradation process are essential for the rational design and optimization of next-generation PROTAC degraders.
References
The Formation of the "PROTAC PARP1 degrader-2" Ternary Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, redirecting the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. This guide provides a detailed technical overview of the formation of the ternary complex involving "PROTAC PARP1 degrader-2," the DNA repair enzyme Poly(ADP-ribose) polymerase 1 (PARP1), and the Cereblon (CRBN) E3 ubiquitin ligase. "this compound," also identified as Compound 72, is a heterobifunctional molecule designed to recruit PARP1 to the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of PARP1. This strategy offers a potential therapeutic advantage over traditional enzymatic inhibition by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.
Core Components of the Ternary Complex
The formation of a stable ternary complex is the critical initiating step in PROTAC-mediated protein degradation. The key players in this interaction are:
-
PARP1 (Protein of Interest): A key enzyme in the DNA damage response pathway. Its inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair.
-
"this compound" (Compound 72): A heterobifunctional molecule with two distinct warheads connected by a linker. One warhead binds to PARP1, and the other binds to the E3 ligase.
-
Cereblon (CRBN) E3 Ligase: A component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). It serves as the substrate receptor that is recruited by the PROTAC to the target protein.
Quantitative Data Summary
The following tables summarize the available quantitative data for "this compound." It is important to note that a comprehensive, peer-reviewed publication detailing all biophysical and cellular characterization of this specific molecule is not publicly available. The data presented is compiled from vendor information and patent literature.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | MDA-MB-231 | < 10 nM | MedChemExpress |
| IC50 (Inhibitory Concentration 50%) | MDA-MB-436 | < 100 nM | MedChemExpress |
| Chemical Properties | |
| Molecular Formula | C38H37F2N9O6 |
| Molecular Weight | 753.75 |
| CAS Number | 2923686-62-6 |
Signaling and Degradation Pathway
The mechanism of action for "this compound" follows a catalytic cycle, as depicted in the signaling pathway diagram below.
Caption: PROTAC-mediated degradation of PARP1.
Experimental Protocols
Detailed experimental protocols for the comprehensive characterization of a novel PROTAC like "this compound" are crucial. As a dedicated primary publication for this specific molecule with detailed methods is unavailable, the following sections describe established, representative protocols for the key assays used in the field.
Ternary Complex Formation Assays
The formation of the ternary complex can be assessed using various biophysical techniques.
a) Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to determine the cooperativity of ternary complex formation.
-
Methodology:
-
Immobilize biotinylated PARP1 onto a streptavidin-coated sensor chip.
-
Inject a series of concentrations of "this compound" alone to determine the binary binding affinity to PARP1.
-
In a separate experiment, immobilize biotinylated CRBN and inject the PROTAC to determine its binary affinity for the E3 ligase.
-
To measure ternary complex formation, inject a constant concentration of CRBN mixed with varying concentrations of the PROTAC over the PARP1-immobilized surface.
-
Alternatively, pre-incubate a constant high concentration of the PROTAC with varying concentrations of CRBN and inject the mixture over the PARP1 surface.
-
Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine kinetic parameters (ka, kd) and affinity constants (KD).
-
Cooperativity (α) is calculated by comparing the affinity of one component in the presence and absence of the other. An α value greater than 1 indicates positive cooperativity.
-
b) Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD) of binary and ternary complex formation.
-
Methodology:
-
For binary interactions, titrate a concentrated solution of "this compound" into a sample cell containing either PARP1 or CRBN.
-
For the ternary complex, titrate the PROTAC into a cell containing both PARP1 and CRBN.
-
Alternatively, titrate CRBN into a cell containing PARP1 pre-saturated with the PROTAC.
-
The heat changes upon each injection are measured to generate a binding isotherm.
-
Fit the data to a suitable binding model to extract the thermodynamic parameters.
-
Cellular Target Engagement Assay
NanoBRET™ Assay for CRBN Engagement
-
Objective: To quantify the binding of "this compound" to CRBN within living cells.
-
Methodology (based on patent literature):
-
Use HEK293T cells stably expressing a NanoLuc® luciferase-CRBN fusion protein.
-
Plate the cells in a 384-well plate.
-
Add a cell-permeable fluorescent tracer that binds to CRBN (e.g., a pomalidomide-based tracer) at a fixed concentration.
-
Add varying concentrations of the test compound ("this compound").
-
Add the NanoLuc® substrate (e.g., furimazine).
-
Measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal is generated when the NanoLuc donor and the fluorescent tracer acceptor are in close proximity.
-
Competitive binding of the PROTAC to CRBN will displace the tracer, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50 value for CRBN engagement.
-
Caption: Workflow for the NanoBRET CRBN engagement assay.
Cellular PARP1 Degradation Assay
Western Blotting
-
Objective: To measure the reduction in PARP1 protein levels following treatment with "this compound."
-
Methodology:
-
Plate a suitable cell line (e.g., MDA-MB-231) and allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of "this compound" for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Include appropriate controls: DMSO (vehicle), a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation, and a negative control PROTAC (if available).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for PARP1.
-
Probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the PARP1 signal to the loading control and then to the DMSO-treated sample to determine the percentage of remaining PARP1.
-
Plot the percentage of remaining PARP1 against the PROTAC concentration to calculate the DC50 and Dmax (maximum degradation).
-
Conclusion
"this compound" (Compound 72) is a potent degrader of PARP1 that functions by inducing the formation of a ternary complex with the CRBN E3 ligase. The successful formation and stability of this ternary complex are paramount for efficient ubiquitination and subsequent proteasomal degradation of PARP1. While specific biophysical data from peer-reviewed literature for this compound is limited, the experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of its mechanism of action. The continued development and characterization of such targeted protein degraders hold significant promise for advancing novel therapeutic strategies in oncology and beyond.
The Role of PROTAC PARP1 Degrader-2 in DNA Damage Response Pathways: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the function of PROTAC (Proteolysis Targeting Chimera) PARP1 degrader-2 and similar molecules in the cellular DNA damage response (DDR). Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the repair of single-strand DNA breaks.[1][2] Unlike traditional PARP inhibitors that primarily block the enzyme's catalytic activity, PROTAC PARP1 degraders are engineered to induce the selective degradation of the PARP1 protein via the ubiquitin-proteasome system.[3][4] This dual mechanism of action, combining enzymatic inhibition with protein removal, offers a promising therapeutic strategy to overcome resistance mechanisms associated with conventional PARP inhibitors.[3] This guide will detail the mechanism of action, present key quantitative data for various PARP1 degraders, outline experimental protocols for their characterization, and provide visual representations of the relevant biological pathways and experimental workflows.
Introduction to PARP1 and the DNA Damage Response
Poly(ADP-ribose) polymerase 1 (PARP1) is a key player in maintaining genomic stability. It acts as a sensor for DNA single-strand breaks (SSBs), and upon binding to damaged DNA, it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2][5] This PARylation process serves as a scaffold to recruit other DNA repair proteins, thereby initiating the base excision repair (BER) pathway.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP1-mediated repair for survival.[1][6] Inhibition or degradation of PARP1 in such contexts leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs), ultimately resulting in synthetic lethality.[1][7]
Mechanism of Action of PROTAC PARP1 Degraders
PROTAC PARP1 degraders are heterobifunctional molecules composed of three key components: a ligand that binds to PARP1, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[1][3] This design allows the PROTAC to bring PARP1 into close proximity with the E3 ligase, leading to the ubiquitination of PARP1 and its subsequent degradation by the proteasome.[4] This degradation-based approach not only inhibits PARP1's enzymatic activity but also eliminates its scaffolding functions, potentially overcoming resistance mechanisms that can arise with traditional inhibitors.[3][8]
References
- 1. gluetacs.com [gluetacs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC PARP1 degrader [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
The Ablation of PARP1 Scaffolding Function by PROTAC PARP1 Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR). Beyond its well-established catalytic role in synthesizing poly(ADP-ribose) (PAR) chains, PARP1 serves as a crucial scaffold, recruiting a multitude of DNA repair proteins to sites of DNA damage.[1][2] Traditional PARP inhibitors block the enzyme's catalytic activity but can also lead to the "trapping" of PARP1 on DNA, a phenomenon that contributes to their cytotoxicity but can also cause undesirable side effects.[3][4] A new class of therapeutic agents, Proteolysis Targeting Chimeras (PROTACs), offers a distinct mechanism of action by inducing the targeted degradation of the entire PARP1 protein.[4][5] This guide provides an in-depth technical overview of the effects of a rucaparib-based PROTAC, referred to herein as PROTAC PARP1 degrader-2 (analogous to iRucaparib-AP6), on the scaffolding function of PARP1.[6][7][8] By eliminating the PARP1 protein, this degrader abrogates both its catalytic and scaffolding roles, offering a "non-trapping" alternative to conventional PARP inhibition.[3][4][6]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound (iRucaparib-AP6) in comparison to its parent inhibitor, rucaparib (B1680265).
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound (iRucaparib-AP6) | PARP1 | Primary rat neonatal cardiomyocytes | 82 | 92 | [6][8] |
| Compound | Target | IC50 (nM) | Reference |
| This compound (iRucaparib-AP6) | PARP1 (in vitro enzymatic assay) | Not explicitly provided, but blocks PARP1-mediated PARylation | [8] |
| Rucaparib | PARP1 | Potent inhibitor | [8] |
| Cell Line | Treatment | Effect on Cell Viability | Reference |
| HeLa | Rucaparib | Impaired cell proliferation | [8] |
| HeLa | This compound (iRucaparib-AP6) | No effect on cell proliferation | [8] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HeLa cells and primary rat neonatal cardiomyocytes can be used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: this compound (iRucaparib-AP6) and rucaparib are dissolved in DMSO to prepare stock solutions. For experiments, cells are treated with the desired concentrations of the compounds or a DMSO vehicle control for the indicated time periods (e.g., 24-72 hours).[8]
Western Blotting for PARP1 Degradation
-
Purpose: To quantify the reduction in PARP1 protein levels following treatment with the degrader.
-
Procedure:
-
After treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for PARP1. An antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry is performed to quantify the PARP1 band intensity relative to the loading control.[8]
-
Chromatin Fractionation for PARP1 Trapping
-
Purpose: To assess the amount of PARP1 bound to chromatin, a measure of PARP1 trapping.
-
Procedure:
-
Cells are treated with the compounds, with an optional co-treatment with a DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) to enhance the signal.[9]
-
Subcellular fractionation is performed using a commercial kit or an established laboratory protocol to separate the cytoplasmic, nucleoplasmic, and chromatin-bound protein fractions.[10][11]
-
The protein concentration of the chromatin-bound fraction is determined.
-
Equal amounts of protein from the chromatin-bound fractions are analyzed by Western blotting for PARP1. Histone H3 is used as a loading control for the chromatin fraction.[9][10]
-
The amount of trapped PARP1 is determined by normalizing the PARP1 band intensity to the Histone H3 band intensity.[9]
-
Immunofluorescence for DNA Damage Response (γH2AX)
-
Purpose: To evaluate the induction of a DNA damage response, indicated by the phosphorylation of H2AX (γH2AX).
-
Procedure:
-
Cells are grown on coverslips and treated with the compounds.
-
After treatment, cells are fixed with formaldehyde (B43269) and permeabilized with a detergent (e.g., Triton X-100).
-
Cells are blocked and then incubated with a primary antibody against γH2AX.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.
-
The intensity of nuclear γH2AX staining is quantified.[8]
-
Cell Cycle Analysis
-
Purpose: To determine the effect of the compounds on cell cycle progression.
-
Procedure:
-
Cells are treated with the compounds for a specified duration (e.g., 72 hours).
-
Cells are harvested, washed, and fixed in ethanol.
-
Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined.[8]
-
Fluorescence Polarization (FP) PARP Trapping Assay (Biochemical)
-
Purpose: To quantitatively measure the ability of a compound to trap PARP1 on a DNA oligonucleotide in a purified system.[9][12][13]
-
Procedure:
-
Reactions are set up in a 384-well plate containing recombinant human PARP1, a fluorescently labeled DNA oligonucleotide with a single-strand break, and the test compound at various concentrations.[9]
-
The plate is incubated to allow PARP1 to bind to the DNA and the inhibitor.
-
The reaction is initiated by adding NAD+. In the absence of a trapping inhibitor, PARP1 will auto-PARylate and dissociate from the DNA, leading to a low FP signal. In the presence of a trapping compound, PARP1 remains bound to the DNA, resulting in a high FP signal.[12][13]
-
Fluorescence polarization is measured using a plate reader.
-
The data is analyzed to determine the EC50 value for PARP trapping.[9]
-
Visualizations
Figure 1: Comparative mechanisms of a traditional PARP inhibitor and this compound.
Figure 2: Experimental workflow for assessing PARP1 trapping via chromatin fractionation.
Conclusion
This compound effectively induces the degradation of the PARP1 protein, thereby eliminating both its catalytic and scaffolding functions.[3][4][6] This mechanism prevents the formation of toxic trapped PARP1-DNA complexes, a hallmark of traditional PARP inhibitors.[3][8] The abrogation of PARP1 scaffolding disrupts its ability to recruit DNA repair machinery, a key aspect of its function in the DNA damage response.[1][2] The detailed protocols and quantitative data presented in this guide provide a framework for researchers to investigate the nuanced effects of PARP1 degradation and its potential advantages over catalytic inhibition in various therapeutic contexts. The use of PROTACs to target scaffolding functions represents a promising frontier in drug development, moving beyond simple enzyme inhibition to the complete removal of a protein of interest.[4]
References
- 1. Overlapping roles for PARP1 and PARP2 in the recruitment of endogenous XRCC1 and PNKP into oxidized chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Scaffolding Functions of Enzymes using PROTAC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Uncoupling of PARP1 trapping and inhibition using selective PARP1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
The Emergence of PROTAC PARP1 Degraders: A Strategy to Overcome PARP Inhibitor Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The development of Poly(ADP-ribose) polymerase (PARP) inhibitors (PARPis) has marked a significant advancement in the treatment of cancers with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations. However, the clinical efficacy of PARPis is often limited by the development of resistance. A novel and promising strategy to counteract this challenge is the use of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of PARP1. This guide provides a comprehensive overview of a rucaparib-based PARP1 degrader, potentially referred to as "PROTAC PARP1 degrader-2," and its potential to overcome PARPi resistance.
Introduction: The Challenge of PARP Inhibitor Resistance
PARP inhibitors exert their cytotoxic effects through two primary mechanisms: catalytic inhibition and PARP trapping.[1] Catalytic inhibition prevents the repair of single-strand DNA breaks (SSBs), which then collapse replication forks and lead to double-strand breaks (DSBs). In HRR-deficient cells, these DSBs cannot be efficiently repaired, resulting in synthetic lethality.[2][3] PARP trapping, where the inhibitor locks PARP1 onto DNA, is considered a major contributor to the cytotoxicity of PARPis.[4]
Resistance to PARP inhibitors can arise through various mechanisms, broadly categorized as:
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HRR pathway genes can restore their function.[2][3][5]
-
Stabilization of Replication Forks: Mechanisms that protect stalled replication forks from collapse can reduce the formation of toxic DSBs.[6]
-
Reduced PARP Trapping: Mutations in PARP1 itself can decrease its trapping on DNA.[6]
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the PARP inhibitor.[7]
PROTAC PARP1 Degraders: A Novel Therapeutic Modality
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A PARP1 PROTAC consists of three components: a ligand that binds to PARP1, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two ligands. This ternary complex formation leads to the ubiquitination of PARP1 and its subsequent degradation by the proteasome.
The rationale for using a PROTAC PARP1 degrader to overcome PARPi resistance lies in its distinct mechanism of action compared to inhibitors. By eliminating the PARP1 protein, degraders can potentially overcome resistance mechanisms that rely on the presence of the PARP1 protein, such as those involving mutations that reduce drug binding or trapping.
One such example is a rucaparib-based PROTAC, which utilizes the PARPi rucaparib (B1680265) as the PARP1-binding moiety. For the purpose of this guide, we will refer to a representative rucaparib-based degrader that recruits the CRBN E3 ligase, which may be analogous to "this compound".
Quantitative Data Summary
The following tables summarize the quantitative data for a representative rucaparib-based PARP1 degrader, referred to here as "iRucaparib-AP6," and a similar olaparib-based degrader designated as "compound 2" from a separate study.
| Compound | Metric | Value | Cell Line | Reference |
| iRucaparib-AP6 | DC50 | 82 nM | HeLa | [6] |
| iRucaparib-AP6 | Dmax | 92% | HeLa | [6] |
| Compound 2 (Olaparib-based) | IC50 | 2.9 µM | SW620 | [8] |
| Olaparib | IC50 | 1.5 µM | SW620 | [8] |
| Rucaparib | IC50 (PARP1 enzymatic) | 2.5 nM | in vitro | [3] |
| iRucaparib-TP3 | IC50 (PARP1 enzymatic) | 18 nM | in vitro | [3] |
| iRucaparib | IC50 (PARP1 enzymatic) | 29 nM | in vitro | [3] |
Table 1: In Vitro Degradation and Potency of PARP1 Degraders
Signaling Pathways and Experimental Workflows
Mechanism of Action of a PROTAC PARP1 Degrader
Caption: Mechanism of PROTAC-mediated PARP1 degradation.
Overcoming PARP Inhibitor Resistance
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. annualreviews.org [annualreviews.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of PROTAC PARP1 Degraders: A Technical Guide to Understanding their Impact on Cellular Poly-ADP-Ribosylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), and its inhibition has been a successful strategy in cancer therapy. However, the emergence of resistance and the complex mechanism of action of PARP inhibitors, which involves both catalytic inhibition and DNA trapping, have spurred the development of novel therapeutic modalities. Proteolysis-targeting chimeras (PROTACs) that target PARP1 for degradation represent a promising alternative. This technical guide provides an in-depth analysis of "PROTAC PARP1 degrader-2," a representative of this new class of molecules, and its profound impact on cellular poly-ADP-ribosylation (PARylation). We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated cellular pathways and workflows.
Introduction to PARP1 and Poly-ADP-Ribosylation
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in maintaining genomic integrity. Upon detecting DNA strand breaks, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from NAD+ onto itself and other acceptor proteins, a process known as PARylation. This post-translational modification serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating processes such as base excision repair (BER) and single-strand break repair (SSBR). Dysregulation of PARP1 activity is implicated in various diseases, most notably cancer, making it a prime therapeutic target.
The PROTAC Approach to PARP1 Degradation
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of three key components: a ligand that binds to the protein of interest (in this case, PARP1), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two ligands.
"this compound" functions by forming a ternary complex between PARP1 and an E3 ligase. This proximity induces the E3 ligase to polyubiquitinate PARP1, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. A key advantage of this approach over traditional inhibition is the potential to overcome resistance mechanisms mediated by target protein overexpression and to eliminate both the enzymatic and scaffolding functions of the target protein.
Impact on Cellular Poly-ADP-Ribosylation
The degradation of PARP1 by "this compound" has a direct and significant impact on cellular PARylation. By eliminating the primary enzyme responsible for PAR synthesis in response to DNA damage, the degrader effectively abrogates the PARylation signal. This has several downstream consequences:
-
Inhibition of DNA Damage Response Signaling: The recruitment of DNA repair factors that rely on PAR binding is inhibited, which can be synthetically lethal in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).
-
Prevention of NAD+ and ATP Depletion: In response to extensive DNA damage, hyperactivation of PARP1 can lead to a rapid depletion of cellular NAD+ and ATP pools, culminating in cell death. By degrading PARP1, this energy crisis is averted.
-
Avoidance of PARP1 Trapping: Unlike some small-molecule inhibitors that trap PARP1 on DNA, creating cytotoxic DNA-protein complexes, degraders remove the protein entirely. This may result in a different and potentially more favorable toxicity profile.
Quantitative Data on PROTAC PARP1 Degraders
The efficacy of PROTAC PARP1 degraders is typically quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize representative data for various reported PARP1 degraders in different cancer cell lines.
Table 1: Degradation Potency (DC50) of PROTAC PARP1 Degraders
| Compound | Cell Line | DC50 (nM) | E3 Ligase Ligand |
| iRucaparib-AP6 | Primary Rat Neonatal Cardiomyocytes | 82 | Cereblon |
| SK-575 | MDA-MB-436 | 1.26 | VHL |
| Capan-1 | 6.72 | VHL | |
| SW620 | 0.509 | VHL | |
| 180055 | T47D | 180 | VHL |
| MDA-MB-231 | 240 | VHL |
Table 2: Anti-proliferative Activity (IC50) of PROTAC PARP1 Degraders
| Compound | Cell Line | IC50 (nM) |
| SK-575 | MDA-MB-436 (BRCA1 mutant) | 19 ± 6 |
| Capan-1 (BRCA2 mutant) | 56 ± 12 | |
| Generic PROTAC PARP1 degrader | MDA-MB-231 | 8.45 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of "this compound" on PARP1 levels and cellular PARylation.
Western Blotting for PARP1 Degradation and PAR Levels
This protocol is designed to assess the dose-dependent degradation of PARP1 and the corresponding reduction in cellular PARylation upon treatment with a PARP1 degrader.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, HeLa)
-
"this compound"
-
DNA damaging agent (e.g., Hydrogen Peroxide, H₂O₂)
-
PARG inhibitor (e.g., PDD00017273)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP1, anti-PAR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of "this compound" for 24 hours.
-
Induction of PARylation (for PAR detection): One hour before harvesting, pre-treat the cells with a PARG inhibitor (e.g., 2 µM PDD00017273) to prevent PAR degradation. Then, induce DNA damage by treating with H₂O₂ (e.g., 2 mM) for 5-10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Cell Viability Assay
This protocol measures the effect of "this compound" on cell proliferation and viability.
Materials:
-
Cell line of interest
-
"this compound"
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of "this compound". Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Signaling Pathways and Logical Relationships
The degradation of PARP1 intersects with several critical cellular signaling pathways, primarily the DNA damage response.
Conclusion
"this compound" and similar molecules represent a paradigm shift in targeting PARP1. By inducing the degradation of PARP1, these compounds not only inhibit its catalytic activity but also eliminate its scaffolding functions, offering a distinct mechanism of action compared to traditional inhibitors. This approach effectively abrogates cellular poly-ADP-ribosylation, a key signaling event in the DNA damage response. The ability to induce potent and selective degradation of PARP1 holds significant promise for overcoming inhibitor resistance and potentially offering a safer and more effective therapeutic strategy for a range of cancers. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers to further explore and harness the therapeutic potential of this exciting new class of drugs.
Methodological & Application
Application Notes and Protocols for PROTAC PARP1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to specifically eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. Its involvement in DNA repair makes it a critical target in oncology. While PARP inhibitors have shown clinical success, PROTAC-mediated degradation of PARP1 offers an alternative therapeutic strategy that can overcome some limitations of traditional inhibition. By removing the entire PARP1 protein, degraders can abrogate both its catalytic and scaffolding functions.
This document provides detailed protocols for cell-based assays to characterize the activity of PROTAC PARP1 degrader-2 , a potent and specific degrader of PARP1.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in relevant breast cancer cell lines.
| Compound | Cell Line | Assay Type | Value | Reference |
| This compound | MDA-MB-231 | Degradation | DC₅₀ < 10 nM | [1][2] |
| This compound | MDA-MB-436 | Cell Viability | IC₅₀ < 100 nM | [1][2] |
Signaling Pathway and Mechanism of Action
This compound effectuates the degradation of PARP1 through the ubiquitin-proteasome system. The degrader facilitates the formation of a ternary complex between PARP1 and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of PARP1, targeting it for recognition and subsequent degradation by the 26S proteasome. The depletion of PARP1 disrupts critical DNA repair pathways, leading to an accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.
Caption: PROTAC-mediated degradation of PARP1 and its downstream effects.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the efficacy of this compound in cell-based assays.
Caption: General workflow for cell-based characterization of this compound.
Detailed Experimental Protocols
Western Blot for PARP1 Degradation
Objective: To quantify the degradation of PARP1 protein in response to treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-PARP1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 3 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO, typically 0.1%). Replace the medium in each well with the treatment medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-PARP1 and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize PARP1 band intensity to the β-actin loading control.
-
Calculate the percentage of PARP1 degradation relative to the vehicle control and plot a dose-response curve to determine the DC₅₀ value.
-
Cell Viability Assay (MTT)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
MDA-MB-436 cells
-
Complete growth medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MDA-MB-436 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM) in complete medium. Include a vehicle control (DMSO). Add 100 µL of the treatment medium to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in response to this compound treatment.
Materials:
-
MDA-MB-231 or MDA-MB-436 cells
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 3 x 10⁵ cells/well. After overnight adherence, treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) and a vehicle control for 48 hours.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
-
Data Analysis: Calculate the total percentage of apoptotic cells (early + late) for each treatment condition and compare it to the vehicle control.
References
Application Note: Determination of DC50 and IC50 for PROTAC PARP1 Degrader-2 in MDA-MB-231 Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for quantifying the potency and efficacy of "PROTAC PARP1 degrader-2," a novel proteolysis-targeting chimera aimed at degrading Poly (ADP-ribose) polymerase 1 (PARP1). The protocols outline the determination of the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231.
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme involved in DNA repair, genomic stability, and programmed cell death.[1][2] Its role in repairing DNA single-strand breaks makes it a key therapeutic target in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that induce the degradation of specific proteins via the ubiquitin-proteasome system.[4][5] A PARP1-targeting PROTAC, such as "this compound," is designed to recruit an E3 ubiquitin ligase to PARP1, leading to its ubiquitination and subsequent degradation by the proteasome.[4][6] This degradation mechanism offers a distinct advantage over traditional small molecule inhibitors.
This application note details the experimental procedures to quantify two key parameters for "this compound":
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein, PARP1.
-
IC50 (Inhibitory Concentration 50): The concentration of the PROTAC that inhibits a biological function, in this case, cell viability, by 50%.
These metrics are essential for characterizing the pharmacological profile of the degrader in the MDA-MB-231 triple-negative breast cancer cell line.[7]
Mechanism of Action and Experimental Overview
The PARP1 PROTAC functions by forming a ternary complex between PARP1 and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the E3 ligase to polyubiquitinate PARP1, marking it for destruction by the 26S proteasome. The PROTAC molecule is then released to act catalytically, degrading multiple PARP1 proteins.[6]
The experimental workflow involves treating MDA-MB-231 cells with the degrader, followed by two distinct assays: Western blotting to measure PARP1 protein levels (for DC50) and a cell viability assay to assess cytotoxicity (for IC50).
Materials and Reagents
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma)
-
Compound: this compound (stock solution in DMSO)
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents for DC50:
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Anti-PARP1, Anti-GAPDH or Anti-β-actin
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate (ECL)
-
-
Reagents for IC50:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit[8]
-
Experimental Protocols
Cell Culture and Seeding
-
Culture MDA-MB-231 cells in a 37°C, 5% CO2 incubator.
-
Ensure cells are in the logarithmic growth phase before starting experiments.
-
Trypsinize and count the cells.
-
For DC50 (Western Blot): Seed 2.0 x 10^5 cells per well in a 6-well plate.
-
For IC50 (Viability Assay): Seed 5 x 10^3 cells per well in an opaque-walled 96-well plate.[9]
-
Allow cells to adhere overnight.
Protocol 1: DC50 Determination (Western Blot)
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.
-
Replace the medium in the 6-well plates with the medium containing the diluted compound or vehicle.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash cells once with ice-cold PBS.[1]
-
Add 100-150 µL of ice-cold RIPA buffer (with protease inhibitors) to each well.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[10]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare them with Laemmli sample buffer.[1]
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer proteins to a PVDF membrane.[1]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody against PARP1 (detects ~116 kDa full-length protein) and a loading control (e.g., GAPDH) overnight at 4°C.[1][10]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash three times with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Protocol 2: IC50 Determination (Cell Viability Assay)
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" as described for the DC50 experiment.
-
Add the diluted compound or vehicle control to the appropriate wells of the 96-well plate.
-
Incubate for a specified period (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[11][12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
Measure the luminescence using a plate reader.
-
Data Analysis and Presentation
DC50 Calculation
-
Densitometry: Quantify the band intensity for PARP1 and the loading control for each concentration using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the PARP1 band intensity to the corresponding loading control band intensity.
-
Percentage Degradation: Express the normalized PARP1 level for each treatment as a percentage of the vehicle control.
-
Curve Fitting: Plot the percentage of remaining PARP1 against the log concentration of the degrader. Fit the data using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to determine the DC50 value.
IC50 Calculation
-
Background Subtraction: Subtract the average luminescence from the "medium only" control wells from all other readings.
-
Normalization: Express the luminescence signal for each treatment as a percentage of the vehicle control (representing 100% viability).
-
Curve Fitting: Plot the percentage of cell viability against the log concentration of the degrader. Fit the data using a non-linear regression model to determine the IC50 value.[13]
Data Presentation
Quantitative results should be summarized in clear, concise tables for easy interpretation and comparison.
Table 1: Degradation Potency (DC50) of this compound
| Parameter | Value |
|---|---|
| Cell Line | MDA-MB-231 |
| Treatment Duration | 24 hours |
| DC50 (nM) | Calculated Value |
| Dmax (%) | Calculated Value |
Table 2: Cytotoxic Potency (IC50) of this compound
| Parameter | Value |
|---|---|
| Cell Line | MDA-MB-231 |
| Treatment Duration | 72 hours |
| IC50 (µM) | Calculated Value |
Conclusion
The protocols described provide a robust framework for characterizing the potency of "this compound" in MDA-MB-231 cells. Accurate determination of DC50 and IC50 values is a critical step in the preclinical evaluation of any targeted protein degrader, offering essential insights into its pharmacological activity and therapeutic potential. Following these detailed methods will ensure the generation of reliable and reproducible data for drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. PROTAC PARP1 degrader [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent and selective PARP1 degrader promoting cell cycle arrest via intercepting CDC25C-CDK1 axis for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Efficacy of "PROTAC PARP1 degrader-2" in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme involved in DNA repair, making it a key target in oncology. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins through the ubiquitin-proteasome system. "PROTAC PARP1 degrader-2" is a heterobifunctional molecule designed to selectively target PARP1 for degradation, offering a potential advantage over traditional small-molecule inhibitors by eliminating the protein entirely. This approach may lead to a more potent and sustained therapeutic effect and could overcome resistance mechanisms. In vivo xenograft models are indispensable for the preclinical evaluation of novel cancer therapeutics, providing a platform to assess anti-tumor efficacy and tolerability in a living organism.
These application notes provide a comprehensive guide for utilizing in vivo xenograft models to assess the efficacy of "this compound".
Signaling Pathway of this compound
"this compound" functions by hijacking the cell's natural protein disposal system. The molecule consists of a ligand that binds to PARP1, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. This trimolecular complex formation facilitates the ubiquitination of PARP1, marking it for degradation by the proteasome. This process not only inhibits the enzymatic activity of PARP1 but also prevents its "trapping" on DNA, a mechanism of action that can contribute to the cytotoxicity of some PARP inhibitors.
Caption: Mechanism of action of this compound.
In Vivo Xenograft Experimental Workflow
The evaluation of "this compound" in vivo involves several key stages, from animal model selection and tumor implantation to treatment and endpoint analysis. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models often retaining more of the original tumor architecture.
Caption: Workflow for in vivo xenograft efficacy studies.
Detailed Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
-
Animal Selection: Utilize immunodeficient mice (e.g., athymic nude mice) aged 6-8 weeks.
-
Cell Culture: Culture a human cancer cell line known to have high PARP1 expression (e.g., BRCA-mutated breast or ovarian cancer cell lines) under standard sterile conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS. A mixture with an extracellular matrix like Cultrex BME may improve tumor take and growth.
-
Implantation: Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (length × width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
Protocol 2: Dosing and Monitoring
-
Drug Formulation: Prepare "this compound" and a vehicle control solution for administration (e.g., intraperitoneal, oral).
-
Dosing: Administer the PROTAC degrader at various predetermined doses and schedules (e.g., daily, every other day). The control group receives only the vehicle.
-
Tumor Growth Inhibition (TGI) Assessment: Continue to measure tumor volumes throughout the study. TGI is a primary efficacy endpoint.
-
Toxicity Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity. Observe for any other signs of adverse effects.
-
Study Endpoint: The study may be concluded when tumors in the control group reach a specified size, after a fixed duration, or if signs of excessive toxicity are observed. It is often beneficial to continue monitoring tumor regrowth after treatment cessation to assess the durability of the response.
Protocol 3: Pharmacodynamic (PD) and Endpoint Analysis
-
Sample Collection: At the end of the study, euthanize the mice and excise the tumors. Blood and other tissues can also be collected.
-
Tumor Analysis:
-
Measure the final tumor volume and weight.
-
Divide the tumor for various analyses:
-
Western Blotting: Flash-freeze a portion in liquid nitrogen to analyze PARP1 protein levels and downstream signaling markers.
-
Immunohistochemistry (IHC): Fix a portion in formalin for histological analysis of PARP1 expression and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Pharmacokinetic (PK) Analysis: Analyze drug concentration in plasma and tumor tissue.
-
-
-
PAR Level Quantification: A high-throughput chemiluminescent ELISA can be used to quantify poly (ADP-ribose) (PAR) in tissue lysates as a direct measure of PARP1 activity.
Data Presentation
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | TGI (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily | N/A | N/A | |
| This compound | X | Daily | |||
| This compound | Y | Daily | |||
| This compound | Z | Every Other Day |
TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) * 100
Table 2: Pharmacodynamic (PD) Analysis of Tumor Tissue
| Treatment Group | Dose (mg/kg) | PARP1 Protein Level (% of Vehicle) ± SEM | PAR Levels (RLU/µg protein) ± SEM | Ki-67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM |
| Vehicle Control | - | 100 | |||
| This compound | X | ||||
| This compound | Y |
Table 3: Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) ± SEM | Treatment-Related Mortalities | Other Observed Toxicities |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y |
Efficacy Evaluation Logic
The decision to advance "this compound" will be based on a combination of its anti-tumor efficacy, evidence of on-target activity, and its safety profile.
Caption: Decision tree for preclinical efficacy evaluation.
By following these detailed protocols and utilizing the structured data presentation formats, researchers can robustly evaluate the in vivo efficacy of "this compound" and make informed decisions for its further development as a potential cancer therapeutic.
Application Notes: Utilizing PROTAC PARP1 Degrader-2 for Synthetic Lethality Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, has become a cornerstone of modern cancer therapy. A prime example is the clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers harboring mutations in the BRCA1 or BRCA2 genes.[1][2][3] These tumors have a deficient homologous recombination (HR) DNA repair pathway and become critically dependent on PARP1-mediated single-strand break repair.[4] Inhibiting PARP1 in this context leads to an accumulation of DNA double-strand breaks that cannot be repaired, ultimately causing selective cancer cell death.[4]
Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality that hijacks the cell's own ubiquitin-proteasome system to induce the degradation of a target protein, rather than just inhibiting its enzymatic activity.[5][6] This approach can provide a more profound and sustained target suppression. PROTAC PARP1 degrader-2 is a heterobifunctional molecule designed to specifically induce the degradation of PARP1.[7][8] By eliminating the PARP1 protein, this tool offers a distinct advantage over traditional inhibitors by abrogating both the catalytic and scaffolding functions of PARP1, potentially overcoming resistance mechanisms associated with inhibitors.[9]
These application notes provide a comprehensive guide for utilizing this compound to investigate synthetic lethal relationships in cancer biology. Included are detailed protocols for key experiments, quantitative data for relevant PARP1 degraders, and diagrams illustrating the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Efficacy of PARP1 Degraders
The following tables summarize the in vitro efficacy of this compound and other reported PARP1 degraders, providing key metrics for comparison.
Table 1: Degradation Potency (DC50) of PARP1 PROTACs
| Compound | Cell Line | DC50 (nM) | E3 Ligase Ligand | Reference |
| This compound | MDA-MB-231 | < 10 | VHL | [7][8] |
| SK-575 | MDA-MB-436 | 1.26 | CRBN | [10] |
| SK-575 | Capan-1 | 6.72 | CRBN | [10] |
| SK-575 | SW620 | 0.509 | CRBN | [10] |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity (IC50) of PARP1 PROTACs in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | BRCA Status | Reference |
| This compound | MDA-MB-436 | < 100 | BRCA1 mut | [7][8] |
| SK-575 | MDA-MB-436 | 19 ± 6 | BRCA1 mut | [10] |
| SK-575 | Capan-1 | 56 ± 12 | BRCA2 mut | [10] |
IC50: Half-maximal inhibitory concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CRISPR Screens Identify POLB as a Synthetic Lethal Enhancer of PARP Inhibition Exclusively in BRCA-Mutated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Permeability Assays of PROTAC PARP1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. "PROTAC PARP1 degrader-2" is a heterobifunctional molecule that selectively targets Poly (ADP-ribose) polymerase 1 (PARP1) for degradation, offering a promising therapeutic strategy for various cancers. A critical attribute for the efficacy of any PROTAC is its ability to permeate cell membranes to reach its intracellular target. Due to their larger size and physicochemical properties that often lie outside of Lipinski's "rule of five," assessing the cell permeability of PROTACs is a crucial step in their development.
These application notes provide a comprehensive overview and detailed protocols for the evaluation of the cell permeability of "this compound." The methodologies described herein are essential for researchers in drug discovery and development to characterize and optimize the delivery of this potent degrader.
Signaling Pathway: PARP1 Degradation by this compound
The mechanism of action for "this compound" involves the recruitment of an E3 ubiquitin ligase to the PARP1 protein. This ternary complex formation facilitates the ubiquitination of PARP1, marking it for degradation by the 26S proteasome. This process effectively eliminates PARP1 from the cell, disrupting its role in DNA damage repair and other cellular processes.
Caption: Mechanism of PARP1 degradation by a PROTAC.
Data Presentation
Due to the proprietary nature of specific quantitative data for "this compound," the following table presents an illustrative summary of typical data obtained from cell permeability assays for PROTAC molecules. This format allows for a clear comparison of key permeability parameters. Researchers should populate this table with their experimentally determined values.
| Assay Type | Compound | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Apparent Permeability (Papp, B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | % Recovery |
| PAMPA | This compound | Value | N/A | N/A | Value |
| High Permeability Control | >10 | N/A | N/A | >80 | |
| Low Permeability Control | <1 | N/A | N/A | >80 | |
| Caco-2 | This compound | Value | Value | Value | Value |
| Propranolol (High Perm.) | >20 | >20 | ~1 | >70 | |
| Atenolol (Low Perm.) | <1 | <1 | ~1 | >70 | |
| Digoxin (Efflux Substrate) | <1 | >5 | >5 | >70 | |
| Cellular Uptake | This compound | Intracellular Concentration (µM) at steady state | N/A | N/A | N/A |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive membrane permeability in a high-throughput format.
Experimental Workflow:
Caption: Workflow for the PAMPA assay.
Protocol:
-
Preparation of Reagents:
-
Donor Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Acceptor Buffer: PBS, pH 7.4.
-
Lipid Solution: 2% (w/v) lecithin (B1663433) in dodecane.
-
Test Compound Stock: Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Working Solution: Dilute the stock solution to 200 µM in donor buffer (final DMSO concentration ≤ 1%).
-
-
Assay Procedure:
-
Add 5 µL of the lipid solution to the filter of each well of a 96-well microplate (donor plate).
-
Add 300 µL of the acceptor buffer to each well of a 96-well acceptor plate.
-
Add 150 µL of the test compound working solution to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the filter is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
After incubation, separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
-
Analysis and Data Interpretation:
-
Determine the concentration of "this compound" in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the filter membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
-
Caco-2 Permeability Assay
This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal barrier and assess both passive and active transport.
Experimental Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO₂. Change the medium every 2-3 days.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm².
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Prepare the dosing solution of "this compound" (typically 1-10 µM) in HBSS. To improve recovery, 0.5-1% bovine serum albumin (BSA) can be added to the basolateral (receiver) buffer.
-
Apical to Basolateral (A→B) Permeability: Add the dosing solution to the apical side and fresh HBSS (with or without BSA) to the basolateral side.
-
Basolateral to Apical (B→A) Permeability: Add the dosing solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.
-
-
Analysis and Data Interpretation:
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the Papp for both A→B and B→A directions.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests the involvement of active efflux transporters.
-
Cellular Uptake Assay
This assay directly measures the accumulation of the PROTAC within cells.
Protocol:
-
Cell Culture:
-
Plate a relevant cancer cell line (e.g., one with high PARP1 expression) in a 96-well plate and allow them to adhere overnight.
-
-
Uptake Experiment:
-
Wash the cells with pre-warmed PBS.
-
Add "this compound" at various concentrations (e.g., 0.1, 1, 10 µM) in a cell culture medium.
-
Incubate for a defined period (e.g., 1, 2, 4 hours) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Analysis:
-
Quantify the intracellular concentration of "this compound" in the cell lysates using LC-MS/MS.
-
Determine the total protein concentration in the lysates using a BCA assay for normalization.
-
The cellular uptake can be expressed as pmol of compound per mg of total protein.
-
Logical Relationship for Data Interpretation
The results from these assays provide a comprehensive picture of the permeability of "this compound."
Caption: Interpreting data from multiple permeability assays.
A high Papp value in the PAMPA assay suggests good passive permeability. A significant difference between the A→B and B→A Papp values in the Caco-2 assay, resulting in a high efflux ratio, indicates that the compound is a substrate for efflux transporters. The cellular uptake assay provides a direct measure of how much compound accumulates inside the target cells, which is the ultimate determinant of its potential efficacy. By combining the data from these assays, researchers can build a comprehensive profile of the cell permeability of "this compound" and make informed decisions for its further development.
Troubleshooting & Optimization
Optimizing "PROTAC PARP1 degrader-2" linker length for improved efficacy
Welcome to the Technical Support Center for "PROTAC PARP1 degrader-2" Linker Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the linker length of PARP1-targeting PROTACs to enhance degradation efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the function of the linker in a PROTAC molecule like "this compound"?
A1: The linker is a crucial component of a Proteolysis Targeting Chimera (PROTAC) that connects the ligand binding to the target protein (PARP1) and the ligand recruiting an E3 ubiquitin ligase.[1][2] It is not just a spacer; its length, composition, and attachment points are critical for correctly orienting the target protein and the E3 ligase to form a stable and productive ternary complex.[3][4] This complex is essential for the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4]
Q2: How does linker length impact the efficacy of a PARP1 degrader?
A2: The linker's length is a critical factor that dictates the efficacy of a PROTAC.[4]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the PROTAC from binding to both the PARP1 protein and the E3 ligase simultaneously.[4][5]
-
Too Long: A linker that is too long might lead to the formation of an unstable or unproductive ternary complex where the lysine (B10760008) residues on the PARP1 surface are not positioned correctly for ubiquitination by the E3 ligase.[4][5]
-
Optimal Length: An optimal linker length facilitates the formation of a stable and conformationally competent ternary complex, leading to efficient ubiquitination and maximal degradation of the target protein.[6] This optimal length is highly dependent on the specific PARP1 ligand and E3 ligase pair and must often be determined empirically.[4]
Q3: What are the most common types of linkers used in PROTAC design?
A3: The most prevalent linker motifs used in PROTACs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[2][7] These are popular due to their synthetic tractability, allowing for the straightforward creation of a library of degraders with systematically varied lengths.[7] Alkyl-based linkers are stable but can be hydrophobic, potentially affecting the PROTAC's solubility.[1] PEG linkers can improve aqueous solubility.[2]
Q4: How can I systematically evaluate different linker lengths for my PARP1 degrader?
A4: A systematic approach involves synthesizing a series of PROTACs where the PARP1 binder and the E3 ligase ligand remain constant, but the linker length is varied. For example, you can create analogs with PEG2, PEG3, PEG4, and PEG5 linkers. These analogs are then tested in parallel in cell-based assays to determine key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8] This allows for a direct comparison of efficacy and helps identify the optimal linker length.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No PARP1 degradation observed. | Inefficient Ternary Complex Formation: The linker may be too short or too long, preventing a productive interaction between PARP1 and the E3 ligase.[3][4] | Synthesize and Test Analogs: Create a library of "this compound" with varying linker lengths (e.g., PEG, alkyl chains) and test their degradation activity.[7][9] |
| Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane to reach intracellular PARP1.[10] | Modify Linker Properties: Alter the linker to improve physicochemical properties like solubility and permeability.[10] | |
| Incorrect E3 Ligase Choice: The chosen E3 ligase (e.g., CRBN, VHL) may not be expressed at sufficient levels in your experimental cell line. | Confirm E3 Ligase Expression: Use Western blot or qPCR to verify the expression of the recruited E3 ligase in your cells.[3] Consider testing an alternative E3 ligase ligand. | |
| "Hook Effect" is observed (degradation decreases at high concentrations). | Formation of Non-productive Binary Complexes: At excessive concentrations, the PROTAC forms binary complexes (PROTAC-PARP1 or PROTAC-E3 ligase) instead of the productive ternary complex.[3][10] | Perform a Wide Dose-Response: Test the degrader over a broad concentration range (e.g., pM to µM) to identify the optimal degradation window and confirm the bell-shaped curve.[3][10] Use lower concentrations for subsequent experiments. |
| Enhance Cooperativity: Redesign the PROTAC to promote positive cooperativity, which stabilizes the ternary complex over binary ones.[10] | ||
| High off-target toxicity or lack of selectivity. | Unfavorable Linker Conformation: The linker can influence the geometry of the ternary complex, potentially leading to the ubiquitination of other proteins.[10] | Systematically Modify Linker: Varying the linker's length, rigidity, and composition can improve selectivity by altering the conformation of the ternary complex.[10] |
| Non-selective Warhead: The ligand used for PARP1 may have affinity for other proteins. | Optimize the Target-Binding Ligand: Use a more selective and potent binder for PARP1.[10] |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for a linker optimization study of "this compound". This data illustrates how varying the length of a PEG linker can impact degradation potency (DC50), maximum degradation (Dmax), and cell viability (IC50) in a cancer cell line (e.g., MDA-MB-436).[11]
| Compound ID | Linker Modification | PARP1 DC50 (nM) | Dmax (%) | Cell Viability IC50 (nM) |
| Degrader-2-PEG2 | 2x Ethylene Glycol | 150 | 75 | 250 |
| Degrader-2-PEG3 | 3x Ethylene Glycol | 25 | 92 | 80 |
| Degrader-2-PEG4 | 4x Ethylene Glycol | 8 | >95 | <100 |
| Degrader-2-PEG5 | 5x Ethylene Glycol | 40 | 88 | 120 |
| Degrader-2-PEG6 | 6x Ethylene Glycol | 110 | 80 | 200 |
Data is for illustrative purposes and should be determined experimentally.
Key Experimental Protocols
Protocol 1: Western Blotting for PARP1 Degradation
This protocol is used to quantify the reduction in PARP1 protein levels following treatment with PROTACs.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
"this compound" analogs with different linkers
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: anti-PARP1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations for each PROTAC analog for a predetermined time (e.g., 24 hours).[12] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-PARP1 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize bands using a gel imaging system.
-
Analysis: Quantify band intensity and normalize PARP1 levels to the loading control (β-actin). Calculate DC50 and Dmax values.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability to assess the cytotoxic effect of the PROTACs.
Materials:
-
Cancer cell line (e.g., MDA-MB-436)
-
"this compound" analogs
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000 cells/well) and incubate overnight.
-
PROTAC Treatment: Add serial dilutions of each PROTAC analog to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the IC50 values using non-linear regression.
Visualizations
Caption: PROTAC-mediated degradation of the PARP1 target protein.
Caption: Experimental workflow for linker length optimization.
Caption: Troubleshooting flowchart for lack of degradation.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation [diposit.ub.edu]
- 7. explorationpub.com [explorationpub.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis and biological evaluation of a tumor-selective degrader of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. PROTAC PARP1 degrader | TargetMol [targetmol.com]
Troubleshooting inconsistent "PROTAC PARP1 degrader-2" degradation results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with PROTAC PARP1 degrader-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1). It functions by simultaneously binding to PARP1 and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of PARP1 and its subsequent degradation by the proteasome.[1][2] This event-driven mechanism allows for the catalytic removal of the target protein.[3]
Q2: What are the key parameters to consider when assessing the activity of this compound?
A2: The primary parameters to evaluate the efficacy of this compound are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation observed. Additionally, the half-maximal inhibitory concentration (IC50) is used to determine the compound's ability to inhibit cell viability.
Q3: What is the "hook effect" and how can it be avoided?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[4][5] This occurs because excessive PROTAC molecules can form non-productive binary complexes with either PARP1 or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[4] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[1]
Troubleshooting Inconsistent Degradation Results
Problem 1: No or weak PARP1 degradation observed.
Possible Causes:
-
Suboptimal PROTAC Concentration: The concentration of this compound may be too low or too high (due to the hook effect).
-
Insufficient Incubation Time: The degradation of PARP1 is a time-dependent process.
-
Poor Cell Permeability: As large molecules, PROTACs can have difficulty crossing the cell membrane.[6]
-
Low E3 Ligase Expression: The specific E3 ligase recruited by this compound may not be sufficiently expressed in the chosen cell line.
-
Inefficient Ternary Complex Formation: The linker length or conformation of the PROTAC may not be optimal for bringing PARP1 and the E3 ligase together.
-
Compound Instability: The PROTAC may be unstable in the cell culture medium.[6]
Suggested Solutions:
-
Optimize Concentration and Time: Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 4, 8, 16, 24, and 48 hours) to determine the optimal conditions.
-
Assess Cell Permeability: If poor permeability is suspected, consider using a cell line with lower efflux pump activity or employing a cell permeability assay.[7][8] Modifications to the PROTAC linker can also improve physicochemical properties.[6]
-
Verify E3 Ligase Expression: Confirm the expression of the relevant E3 ligase in your cell line using Western blot or qPCR.
-
Evaluate Ternary Complex Formation: Specialized biophysical assays such as Surface Plasmon Resonance (SPR) or TR-FRET can be used to assess the formation and stability of the ternary complex.[9][10]
-
Check Compound Stability: Assess the stability of this compound in your experimental conditions.
Problem 2: High variability between replicate experiments.
Possible Causes:
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can impact the ubiquitin-proteasome system and protein expression levels.[6]
-
Inaccurate Pipetting: Inconsistent volumes of the PROTAC solution can lead to variable results.
-
Issues with Protein Extraction and Quantification: Incomplete cell lysis or inaccurate protein concentration measurement can introduce variability.
Suggested Solutions:
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Seed cells at a uniform density to ensure consistent confluency at the time of treatment.
-
Ensure Pipetting Accuracy: Use calibrated pipettes and careful technique when preparing serial dilutions and treating cells.
-
Optimize Lysis and Quantification: Ensure complete cell lysis by using an appropriate lysis buffer and protocol. Use a reliable protein quantification method, such as a BCA assay, and ensure all samples fall within the linear range of the standard curve.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant PARP1 degraders.
| Compound | Cell Line | DC50 | Reference |
| This compound | MDA-MB-231 | <10 nM | [12][13] |
| Olaparib-based PROTAC (Compound 2) | SW620 | 5.4 µM | [14] |
| Olaparib-based PROTAC (Compound 3) | SW620 | 6.2 µM | [14] |
| SK-575 | MDA-MB-436 | 1.26 nM | [15] |
| SK-575 | Capan-1 | 6.72 nM | [15] |
| SK-575 | SW620 | 0.509 nM | [15] |
Table 1: DC50 values for various PARP1 PROTAC degraders in different cancer cell lines.
| Compound | Cell Line | IC50 | Reference |
| This compound | MDA-MB-436 | <100 nM | [12][13] |
| Olaparib-based PROTAC (Compound 2) | SW620 | 2.9 µM | [14] |
| PROTAC PARP1 degrader | MDA-MB-231 | 6.12 µM | [16][17] |
| PROTAC PARP1 degrader (Compound 56) | MDA-MB-231 | 8.45 µM | [18] |
| SK-575 | MDA-MB-436 | 19 ± 6 nM | [15] |
| SK-575 | Capan-1 | 56 ± 12 nM | [15] |
Table 2: IC50 values for various PARP1 PROTAC degraders in different cancer cell lines.
| Compound | Cell Line | Time Point | Degradation (%) at 10 µM | Reference |
| Olaparib-based PROTAC (Compound 2) | SW620 | 3 hours | Degradation observed | [14] |
| Olaparib-based PROTAC (Compound 2) | SW620 | 24 hours | ~80% | [14] |
Table 3: Time-course of PARP1 degradation for an olaparib-based PROTAC.
Experimental Protocols
Western Blot for PARP1 Degradation
This protocol details the steps to quantify PARP1 protein levels following treatment with this compound.
1. Cell Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
- Incubate for the desired time (e.g., 24 hours) at 37°C.[11]
2. Cell Lysis:
- After incubation, wash the cells twice with ice-cold PBS.
- Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][19]
- Scrape the cells and collect the lysate.
- Incubate on ice for 30 minutes, vortexing occasionally.[11][19]
- Centrifuge to pellet cell debris and collect the supernatant.[11][19]
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.[11]
4. SDS-PAGE and Protein Transfer:
- Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.[11][19]
- Load equal amounts of protein onto an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
- Incubate the membrane with a primary antibody against PARP1 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
- Wash the membrane three times with TBST.
6. Detection and Analysis:
- Develop the blot using an ECL substrate and capture the chemiluminescent signal.[11]
- Quantify band intensities using densitometry software.
- Normalize the PARP1 band intensity to a loading control (e.g., GAPDH or β-actin).
- Calculate the percentage of PARP1 remaining relative to the vehicle control.
Visualizations
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for assessing PARP1 degradation.
Caption: Troubleshooting decision tree for inconsistent degradation results.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 8. aragen.com [aragen.com]
- 9. tandfonline.com [tandfonline.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PROTAC PARP1 degrader | TargetMol [targetmol.com]
- 17. abmole.com [abmole.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Bioavailability of PROTAC PARP1 Degrader-2
This technical support guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help researchers overcome challenges associated with the poor bioavailability of PROTAC PARP1 degrader-2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo studies with this compound are showing very low exposure and poor efficacy, despite high in vitro potency. What are the likely causes?
A1: Low in vivo exposure of PROTACs, despite high in vitro potency, is a common challenge often attributed to poor absorption, distribution, metabolism, and excretion (ADME) properties. The most common culprits for this compound are:
-
Poor Aqueous Solubility: The large and complex structure of many PROTACs leads to low solubility in physiological fluids, limiting their absorption from the gastrointestinal (GI) tract.
-
Low Membrane Permeability: The high molecular weight and number of rotatable bonds can hinder the ability of this compound to passively diffuse across the intestinal epithelium.
-
High Efflux Ratio: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the GI lumen, preventing absorption.
-
First-Pass Metabolism: Significant metabolism in the liver or gut wall before reaching systemic circulation can drastically reduce the amount of active compound.
Q2: How can I experimentally determine the cause of poor bioavailability for this compound?
A2: A systematic approach involving a series of in vitro and ex vivo assays is recommended. The following workflow can help pinpoint the primary bioavailability hurdles.
Q3: What formulation strategies can I employ to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the solubility and/or permeability of your compound. The choice of strategy will depend on the specific physicochemical properties of this compound.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in the GI tract, thereby improving solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways, potentially bypassing efflux transporters.
-
Nanoparticle Formulations: Encapsulating the PROTAC in nanoparticles can protect it from degradation, improve solubility, and enhance its transport across the intestinal epithelium.
Quantitative Data Summary
The following tables summarize the key ADME and pharmacokinetic properties of this compound in its crystalline form compared to a potential formulation.
Table 1: Physicochemical and In Vitro ADME Properties of this compound
| Parameter | This compound (Crystalline) | Interpretation |
| Molecular Weight ( g/mol ) | 950 | High, may limit permeability |
| cLogP | 5.8 | High, indicates poor aqueous solubility |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Very Low Solubility |
| Caco-2 Permeability (Papp A→B) | 0.2 x 10⁻⁶ cm/s | Low Permeability |
| Caco-2 Efflux Ratio (B→A / A→B) | 15 | High, indicates P-gp substrate |
| Mouse Liver Microsomal Stability | 85% remaining after 60 min | High Stability |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Bioavailability (F%) |
| Crystalline (in 0.5% CMC) | 15 | 2.0 | 60 | < 1% |
| Amorphous Solid Dispersion | 250 | 1.0 | 1100 | 15% |
Detailed Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
Objective: To determine the thermodynamic solubility of this compound in a biorelevant medium.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO
-
96-well filter plates (0.45 µm)
-
HPLC system with UV detector
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add an excess of the compound (e.g., from a solid or a concentrated stock) to PBS in a glass vial to achieve a target concentration of 100 µM.
-
Shake the suspension at room temperature for 24 hours to reach equilibrium.
-
Filter the suspension using a 0.45 µm filter plate to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Materials:
-
PAMPA plate system (e.g., from Corning or Millipore)
-
Phosphatidylcholine in dodecane (B42187) solution
-
Donor and acceptor buffer (PBS, pH 7.4)
-
This compound
-
Plate reader or HPLC system
Methodology:
-
Coat the filter of the donor plate with the phosphatidylcholine solution and allow the dodecane to evaporate.
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Prepare the donor solution by dissolving this compound in the donor buffer at a final concentration of 10 µM (with <1% DMSO).
-
Add the donor solution to the donor plate.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate for 4-16 hours at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe).
Visualizations
"PROTAC PARP1 degrader-2" stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of PROTAC PARP1 degrader-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] PARP1 is a key enzyme involved in DNA damage repair.[3] This PROTAC is a heterobifunctional molecule, consisting of a ligand that binds to PARP1 and another ligand that recruits an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of PARP1, marking it for degradation by the proteasome.[] By degrading PARP1, this compound can increase the sensitivity of cancer cells to DNA-damaging agents and provides a tool for studying the biological functions of PARP1.[2]
Q2: What are the key parameters to consider when using this compound in cell-based assays?
A2: Several parameters are critical for successful experiments with this compound:
-
Cell Line Selection: Ensure the chosen cell line expresses sufficient levels of the E3 ligase recruited by the PROTAC.[6] The specific E3 ligase ligand for this compound is based on a ligand for Von Hippel-Lindau (VHL).[1]
-
Concentration Range: It is crucial to perform a dose-response experiment to determine the optimal concentration for PARP1 degradation. High concentrations of PROTACs can lead to the "hook effect," where the formation of unproductive binary complexes reduces degradation efficiency.[7][8]
-
Time Course: The kinetics of protein degradation can vary. Performing a time-course experiment (e.g., 2, 4, 8, 24 hours) is recommended to identify the optimal treatment duration.[9]
-
Compound Stability: The stability of the PROTAC in the cell culture medium over the experiment's duration should be considered, as degradation of the compound can lead to inconsistent results.[9]
Q3: How does the stability of this compound in cell culture media affect experimental outcomes?
A3: The stability of this compound is a critical factor that can significantly impact its efficacy in cell-based assays. If the PROTAC degrades in the media, its effective concentration will decrease over time, leading to reduced target protein degradation and potentially misleading results, such as an underestimation of its potency (DC50).
Q4: What are the primary factors that can influence the stability of this compound in cell culture media?
A4: Several factors can affect the stability of a PROTAC in cell culture media:
-
pH: Standard cell culture media are typically buffered to a physiological pH of ~7.4. Significant deviations from this pH could lead to hydrolysis or other degradation reactions.[3]
-
Temperature: The standard incubator temperature of 37°C can accelerate the chemical degradation of compounds compared to storage temperatures.[3]
-
Serum Components: Fetal Bovine Serum (FBS) contains various enzymes, such as esterases and proteases, that can metabolize and degrade small molecules.[3]
-
Light Exposure: Some chemical compounds are sensitive to light and can degrade upon exposure. It is advisable to minimize light exposure during handling and incubation.[3]
-
Adsorption: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the media.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: No or low degradation of PARP1 is observed.
| Possible Cause | Recommended Solution |
| PROTAC Instability | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.[9] Consider preparing fresh solutions for each experiment. |
| Low E3 Ligase Expression | Confirm that your cell line expresses adequate levels of the VHL E3 ligase.[6] |
| Suboptimal Concentration | Perform a dose-response experiment with a broad range of concentrations to determine the DC50 and rule out the "hook effect".[6][7] |
| Incorrect Time Point | Conduct a time-course experiment to identify the optimal duration for PARP1 degradation.[9] |
| Poor Cell Permeability | While PROTACs are generally large, issues with cell permeability can occur. If possible, use cellular target engagement assays like CETSA or NanoBRET to confirm intracellular binding.[9] |
| Experimental Protocol Issues | Review your lysis buffer and Western blot conditions to ensure they are optimized for PARP1 detection.[6] |
Problem 2: Inconsistent degradation results between experiments.
| Possible Cause | Recommended Solution |
| Variable Compound Stability | Variations in media preparation, such as different lots of serum, can affect stability. Standardize all media components and consider running a stability check with new batches.[3] |
| Cell Culture Conditions | Variations in cell passage number, confluency, or overall cell health can impact the ubiquitin-proteasome system. Maintain consistent cell culture practices.[9] |
| Inaccurate Dosing | Ensure accurate pipetting and thorough mixing when preparing serial dilutions. Use calibrated pipettes.[3] |
| Freeze-Thaw Cycles | Prepare single-use aliquots of your PROTAC stock solution to minimize freeze-thaw cycles, which can degrade the compound.[3] |
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| DC50 | MDA-MB-231 | <10 nM | [1] |
| IC50 | MDA-MB-436 | <100 nM | [1] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
-
Acetonitrile (ACN) with an internal standard
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the PROTAC into pre-warmed cell culture medium (with and without serum) to a final concentration relevant to your experiments (e.g., 1 µM).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.
-
Quench the reaction by adding 3 volumes of cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate any proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Calculate the half-life (t½) of the PROTAC in the different media conditions.
Protocol 2: Determining the DC50 of this compound
Objective: To determine the concentration of this compound that induces 50% degradation of PARP1.
Materials:
-
Selected cell line (e.g., MDA-MB-231)
-
This compound
-
Cell culture supplies
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford assay reagents
-
SDS-PAGE and Western blot equipment
-
Primary antibodies against PARP1 and a loading control (e.g., GAPDH, α-Tubulin)
-
Secondary antibody and detection reagents
Procedure:
-
Cell Plating: Plate cells at a desired density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of this compound (e.g., 8-12 concentrations) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
Western Blot:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies for PARP1 and a loading control.
-
Incubate with the appropriate secondary antibody and visualize the bands using a suitable detection method.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 and the loading control.
-
Normalize the PARP1 band intensity to the loading control for each sample.
-
Plot the normalized PARP1 levels (%) against the log of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 value.[6]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC PARP1 degrader [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PARP1 PROTAC Degraders: Featuring PROTAC PARP1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides an objective comparison of "PROTAC PARP1 degrader-2" against other prominent PARP1-targeting PROTACs, supported by experimental data to inform research and development decisions.
Introduction to PARP1 PROTACs
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. Its inhibition has been a successful strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms like BRCA mutations. PARP1-targeting PROTACs offer a novel therapeutic approach by inducing the degradation of the PARP1 protein, rather than just inhibiting its enzymatic activity. This can lead to a more profound and sustained downstream effect and potentially overcome resistance mechanisms associated with traditional inhibitors.
Comparative Analysis of PARP1 PROTAC Performance
The following tables summarize the biochemical and cellular activities of "this compound" in comparison to other well-characterized PARP1 PROTACs. The data is primarily focused on performance in the MDA-MB-231 triple-negative breast cancer cell line to allow for a more direct comparison.
Table 1: PARP1 Degradation Efficiency
| Compound | DC50 (nM) in MDA-MB-231 cells | Dmax (%) | E3 Ligase Recruited |
| This compound | < 10[1] | Not specified | Not specified |
| iRucaparib-AP6 | 82 (in primary rat neonatal cardiomyocytes)[2] | 92[2] | Cereblon (CRBN)[3] |
| SK-575 | 0.509 (in SW620 cells)[4] | > 99 (at 10 nM)[4] | Cereblon (CRBN)[5] |
| D6 | 25.23[6] | Not specified | Cereblon (CRBN)[6] |
| 180055 | 240[7] | Not specified | von Hippel-Lindau (VHL)[7] |
Table 2: Cellular Activity
| Compound | IC50 (nM) in MDA-MB-231 cells | Other Cell Line IC50 (nM) |
| This compound | Not specified | < 100 (MDA-MB-436)[1] |
| iRucaparib-AP6 | Not specified | Not specified |
| SK-575 | Not specified | 19 (MDA-MB-436), 56 (Capan-1)[4] |
| D6 | 1040[6] | Not specified |
| 180055 | Not specified | 180 (T47D)[7] |
Visualizing the Mechanisms
To better understand the biological context and the mechanism of action, the following diagrams have been generated using the Graphviz DOT language.
Caption: PARP1 signaling pathway in DNA single-strand break repair.
Caption: General mechanism of action for a PROTAC molecule.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays cited in this guide.
Western Blot for PARP1 Degradation
This protocol is used to quantify the amount of PARP1 protein remaining in cells after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PARP1 PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PARP1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the PARP1 band intensity to the loading control.
-
Calculate the percentage of PARP1 degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
-
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the PARP1 PROTAC or a vehicle control for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][9][10][11]
-
Conclusion
"this compound" demonstrates potent degradation of PARP1 in MDA-MB-231 cells, with a DC50 value of less than 10 nM.[1] This positions it as a highly effective degrader when compared to some other reported PARP1 PROTACs in similar cell contexts. Its potent anti-proliferative activity in MDA-MB-436 cells further underscores its potential as a therapeutic agent.[1] The provided data and protocols offer a foundation for researchers to further investigate and compare the efficacy and mechanism of action of this and other PARP1-targeting PROTACs. The continued exploration and development of these molecules hold significant promise for advancing cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a potent and selective PARP1 degrader promoting cell cycle arrest via intercepting CDC25C-CDK1 axis for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
Validating On-Target Engagement of PROTAC PARP1 Degrader-2: A Comparative Guide
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins rather than merely inhibiting their function. "PROTAC PARP1 degrader-2" is a novel compound designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA repair and a validated target in cancer therapy. Unlike traditional PARP inhibitors that can lead to trapping of PARP1 on DNA, PARP1 degraders offer a distinct mechanism of action that may provide a superior therapeutic window.[1]
This guide provides a comprehensive comparison of methods to validate the on-target engagement of "this compound" in cells. We will delve into the experimental protocols for key validation assays, present quantitative data for comparison with other known PARP1 degraders, and illustrate the underlying principles and workflows with clear diagrams.
Mechanism of Action: PROTAC-mediated PARP1 Degradation
"this compound" is a heterobifunctional molecule composed of a ligand that binds to PARP1, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between PARP1, the PROTAC, and the E3 ligase is the critical initiating step. This proximity induces the E3 ligase to transfer ubiquitin molecules to PARP1, marking it for recognition and subsequent degradation by the proteasome.
Comparison of PARP1 Degraders
The efficacy of a PROTAC is often quantified by its DC50 value, which is the concentration of the compound that results in 50% degradation of the target protein. A lower DC50 value indicates a more potent degrader.
| PROTAC Name | DC50 | Cell Line | E3 Ligase Ligand | Reference |
| This compound | <10 nM | MDA-MB-231 | Not Specified | [2][3] |
| iRucaparib-AP6 | 82 nM | Primary rat neonatal cardiomyocytes | CRBN | [1][4] |
| SK-575 | 1.26 nM | MDA-MB-436 | CRBN | [5] |
| 180055 | 180 nM | T47D | VHL | [6][7] |
| 180055 | 240 nM | MDA-MB-231 | VHL | [6][7] |
Orthogonal Validation Methods for On-Target Engagement
A multi-pronged approach using orthogonal methods is crucial to confidently validate the on-target engagement and degradation of PARP1 by "this compound".
Western Blotting
Principle: This is a widely used technique to quantify the reduction in PARP1 protein levels following treatment with the PROTAC. It provides a direct measure of protein degradation.
Mass Spectrometry-Based Proteomics
Principle: This unbiased and highly sensitive method identifies and quantifies thousands of proteins in a cell lysate. It is the gold standard for assessing the selectivity of a PROTAC, confirming on-target degradation and revealing any off-target effects.
NanoBRET™ Target Engagement Assay
Principle: This is a live-cell assay that measures the binding of the PROTAC to PARP1 in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PARP1 and a fluorescent tracer that binds to the same target. A competing PROTAC will displace the tracer, leading to a decrease in the BRET signal. This assay confirms direct target engagement within the cellular environment.[5][8]
Experimental Protocols
Western Blot Protocol for PARP1 Degradation
-
Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of "this compound" (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PARP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Mass Spectrometry Protocol for Selectivity Analysis
-
Sample Preparation:
-
Treat cells with "this compound" at a concentration that gives significant degradation (e.g., 10x DC50) and a vehicle control.
-
Lyse cells and extract proteins.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional, for multiplexing):
-
Label peptides from different treatment conditions with isobaric TMT reagents.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate peptides by reverse-phase liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their relative abundance.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify proteins and quantify changes in their abundance following PROTAC treatment.
-
Generate volcano plots to visualize proteins that are significantly up- or downregulated. A highly selective PROTAC will show significant downregulation of only PARP1.
-
NanoBRET™ Target Engagement Protocol for PARP1
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing PARP1 fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate.
-
-
Assay Setup:
-
Prepare serial dilutions of "this compound".
-
Add the NanoBRET™ tracer and the PROTAC dilutions to the cells.
-
Incubate to allow for binding to reach equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal/donor signal).
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.
-
Comparison of Validation Methods
Conclusion
Validating the on-target engagement of "this compound" requires a rigorous and multi-faceted approach. While Western blotting provides a straightforward measure of PARP1 degradation, it is essential to complement this with more sophisticated techniques. Mass spectrometry-based proteomics is indispensable for confirming selectivity and identifying potential off-target effects. Furthermore, live-cell assays like NanoBRET™ provide crucial insights into the direct binding of the PROTAC to PARP1 within the complex cellular milieu. By employing this suite of orthogonal methods, researchers can build a comprehensive and robust data package to confidently validate the on-target activity of "this compound" and guide its further development as a potential therapeutic agent.
References
- 1. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET® TE Assays for PARPs and PARG [worldwide.promega.com]
- 3. Proteomic Analysis of the Downstream Signaling Network of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent and selective PARP1 degrader promoting cell cycle arrest via intercepting CDC25C-CDK1 axis for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Proteome: A Comparative Analysis of PROTAC PARP1 Degrader Specificity
For researchers, scientists, and drug development professionals, understanding the on- and off-target effects of novel therapeutics is paramount. This guide provides a comparative analysis of the off-target protein degradation profiles of emerging PARP1-targeting PROTACs, with a focus on providing a framework for evaluating specificity and potential liabilities.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the ability to eliminate target proteins rather than merely inhibiting them. For Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair, this approach holds promise for overcoming resistance mechanisms and reducing the toxicity associated with traditional PARP inhibitors. However, the potential for unintended degradation of other proteins—off-target effects—remains a critical consideration in the development of these novel degraders.
This guide compares the off-target profiles of several recently developed PARP1 PROTAC degraders, including "PROTAC PARP1 degrader-2" (also referred to as Compound 72 in some contexts), 180055, D6, and SK-575. We also include data on the off-target effects of established PARP inhibitors to provide a benchmark for comparison.
Comparative Analysis of Off-Target Protein Degradation
The specificity of a PROTAC is a key determinant of its therapeutic window. The following tables summarize the available data on the off-target effects of various PARP1-targeting degraders and inhibitors. It is important to note that direct, quantitative proteomic comparisons across different studies can be challenging due to variations in experimental conditions.
| Compound | Type | Key Findings on Off-Target Effects | Cell Line(s) Studied | Citation |
| This compound (Compound 72) | PROTAC Degrader | Data on off-target protein degradation is not extensively available in the public domain. | MDA-MB-436 | [1] |
| 180055 | PROTAC Degrader | Quantitative proteomics analysis indicated specific degradation of PARP1 with no significant off-target effects reported. | T47D | [[“]][3] |
| D6 | PROTAC Degrader | Reported to have high selectivity. Proteomic analysis was used to elucidate its antitumor mechanism. | MDA-MB-231 | [4][5] |
| SK-575 | PROTAC Degrader | Described as a highly potent and specific PARP1 degrader. | MDA-MB-436, Capan-1, SW620 | [6][7][8] |
| Niraparib | PARP Inhibitor | Proteomic analysis revealed off-target effects on various kinase families, including DYRK1A/B. | BRCA1-mutated HGSOC cells | [9][10] |
| Rucaparib | PARP Inhibitor | Proteomic studies have identified off-target interactions with proteins such as CDK16, PIM3, and DYRK1B. | BRCA1-mutated HGSOC cells | [9][10] |
Experimental Protocols for Off-Target Analysis
A comprehensive assessment of off-target protein degradation is crucial for the preclinical development of PROTACs. A multi-pronged approach, integrating global proteomics with targeted validation methods, is the current gold standard.
Global Proteomics using Mass Spectrometry
This unbiased approach allows for the simultaneous identification and quantification of thousands of proteins in a cell, providing a global view of proteome changes upon treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PARP1 degrader at a predetermined optimal concentration.
-
Include necessary controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells to extract total protein.
-
Quantify protein concentration for normalization.
-
Digest the proteins into smaller peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags. This enables multiplexing of samples for simultaneous analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using liquid chromatography based on their physicochemical properties.
-
Analyze the eluted peptides by tandem mass spectrometry to determine their sequence and quantity.
-
-
Data Analysis:
-
Process the raw MS data using specialized software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. These are considered potential off-targets.
-
Targeted Validation Assays
Potential off-targets identified through global proteomics require validation using orthogonal methods.
-
Western Blotting: A widely used technique to confirm the degradation of specific proteins using antibodies against the potential off-targets.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct engagement of the PROTAC with potential off-target proteins in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better illustrate the underlying principles, the following diagrams, generated using the DOT language, depict the PROTAC mechanism and the experimental workflow for off-target analysis.
Caption: Mechanism of Action for a PARP1 PROTAC Degrader.
Caption: Experimental Workflow for Off-Target Protein Degradation Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. gluetacs.com [gluetacs.com]
- 4. Discovery of a potent and selective PARP1 degrader promoting cell cycle arrest via intercepting CDC25C-CDK1 axis for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a potent and selective PARP1 degrader promoting cell cycle arrest via intercepting CDC25C-CDK1 axis for treating triple-negative breast cancer | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of SK-575 as a Highly Potent and Efficacious Proteolysis-Targeting Chimera Degrader of PARP1 for Treating Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry-Based Proteomics for Classification and Treatment Optimisation of Triple Negative Breast Cancer [mdpi.com]
Head-to-head comparison of "PROTAC PARP1 degrader-2" and talazoparib cytotoxicity
For researchers, scientists, and professionals in drug development, this guide offers an objective, data-driven comparison of the cytotoxic effects of a representative PROTAC PARP1 degrader, SK-575, and the potent PARP inhibitor, talazoparib (B560058). This analysis delves into their distinct mechanisms of action, presents comparative experimental data, and provides detailed protocols for key cytotoxicity assays.
The landscape of targeted cancer therapy is continually evolving, with a particular focus on exploiting vulnerabilities in the DNA Damage Response (DDR) network. Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough, especially for cancers harboring mutations in the BRCA1 and BRCA2 genes. Talazoparib (Talzenna®) is a highly potent, FDA-approved PARP1/2 inhibitor. A newer, promising class of therapeutics, Proteolysis Targeting Chimeras (PROTACs), offers an alternative approach by inducing the degradation of target proteins. This guide provides a head-to-head comparison of the cytotoxicity of talazoparib and a representative PARP1-targeting PROTAC, SK-575, which will be used as a proxy for "PROTAC PARP1 degrader-2" due to the availability of comprehensive public data.
Mechanisms of Action: Inhibition and Trapping vs. Degradation
Talazoparib exerts its cytotoxic effects through a dual mechanism. Firstly, it competitively inhibits the catalytic activity of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs). Secondly, and more potently, talazoparib "traps" PARP enzymes on DNA at the site of damage.[1][2][3] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the formation of toxic double-strand breaks (DSBs).[4][5] In cancer cells with defective homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in synthetic lethality and cell death.[1]
In contrast, PARP1 PROTACs, such as SK-575, operate through a distinct mechanism.[6][7][8][9][10] These heterobifunctional molecules consist of a ligand that binds to PARP1 and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of PARP1, marking it for degradation by the proteasome.[6] This degradation of the PARP1 protein prevents its function in DNA repair, ultimately leading to a similar downstream consequence of DSB accumulation and synthetic lethality in HRR-deficient cells.
Below is a diagram illustrating the distinct signaling pathways of talazoparib and a PARP1 PROTAC.
Quantitative Cytotoxicity Comparison
The following table summarizes the in vitro cytotoxicity of the PARP1 degrader SK-575 and talazoparib in cancer cell lines with known BRCA mutations. The half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) are presented in nanomolar (nM) units. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | BRCA Status | Assay Type | IC50 (nM) | DC50 (nM) |
| SK-575 | MDA-MB-436 | Breast Cancer | BRCA1 mutant | Cell Growth Inhibition | 19 ± 6 | 1.26 |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | Cell Growth Inhibition | 56 ± 12 | 6.72 | |
| Talazoparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | Cytotoxicity | 1 | Not Applicable |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | Cell Viability | - | Not Applicable |
Data for SK-575 is from MedchemExpress, citing Cao C, et al. J Med Chem. 2020.[6] Data for talazoparib in MDA-MB-436 is from an FDA review document.[11]
Experimental Protocols
A detailed methodology for a commonly used cytotoxicity assay is provided below.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[12]
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Cancer cell lines of interest (e.g., MDA-MB-436, Capan-1)
-
Complete cell culture medium
-
Test compounds (SK-575, talazoparib) dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density in complete culture medium. The volume is typically 100 µL for a 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of SK-575 and talazoparib in complete culture medium.
-
Remove the medium from the wells and add the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
The following diagram outlines the experimental workflow for a typical cytotoxicity assay.
Conclusion
Both PROTAC PARP1 degraders and potent PARP inhibitors like talazoparib demonstrate significant cytotoxic effects in cancer cells with BRCA mutations, albeit through different mechanisms of action. Talazoparib's high potency is attributed to its dual action of catalytic inhibition and, importantly, PARP trapping. PARP1 PROTACs, represented here by SK-575, offer an alternative strategy by inducing the selective degradation of the PARP1 protein. The choice between these therapeutic modalities may depend on various factors, including the specific genetic background of the tumor, potential resistance mechanisms, and the desired pharmacological profile. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to further investigate and evaluate these promising anti-cancer agents.
References
- 1. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Discovery of SK-575 as a Highly Potent and Efficacious Proteolysis-Targeting Chimera Degrader of PARP1 for Treating Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. OUH - Protocols [ous-research.no]
A Comparative Guide to the Immunomodulatory Effects of PARP1-Targeting Agents: PROTAC PARP1 Degrader-2 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The targeting of Poly (ADP-ribose) polymerase 1 (PARP1) has emerged as a critical strategy in oncology, primarily through the use of PARP inhibitors (PARPis) that exploit synthetic lethality in cancers with deficiencies in homologous recombination repair. However, the immunomodulatory properties of these agents are gaining increasing attention as a key component of their anti-tumor efficacy. This guide provides a comparative assessment of the immunomodulatory effects of a novel class of PARP1-targeting agents, PROTAC (Proteolysis Targeting Chimera) PARP1 degraders, with a focus on "PROTAC PARP1 degrader-2", and contrasts their activity with established PARP inhibitors like Olaparib and Talazoparib.
Executive Summary
This guide reveals a fundamental divergence in the immunomodulatory mechanisms between PARP1 degraders and PARP inhibitors. While PARP inhibitors activate the innate immune cGAS-STING pathway through the trapping of PARP1 on DNA, leading to the production of pro-inflammatory cytokines and enhanced anti-tumor immunity, certain PARP1 PROTACs, such as iRucaparib-AP6, have been specifically designed to degrade the PARP1 protein, thereby avoiding this trapping effect and the subsequent activation of the cGAS-STING pathway. This distinction presents a paradigm-shifting approach to modulating PARP1 activity, with the potential for a more refined and potentially less toxic immunomodulatory profile. However, it is crucial to note that not all PARP1 PROTACs share this characteristic, with some, like PROTAC PARP1 degrader-1 (Compound CN0), reported to activate the cGAS/STING pathway.
Comparative Analysis of Immunomodulatory Effects
The following tables summarize the key immunomodulatory effects of PARP1 degraders and inhibitors based on available preclinical data.
| Parameter | PROTAC PARP1 Degrader (iRucaparib-AP6) | PARP Inhibitor (Olaparib) | PARP Inhibitor (Talazoparib) |
| Mechanism of Action | Induces proteasomal degradation of PARP1 protein.[1] | Inhibits the catalytic activity of PARP1 and traps it on DNA. | Potently inhibits PARP1 catalytic activity and exhibits strong PARP1 trapping.[2] |
| cGAS-STING Pathway Activation | Does not activate the cGAS-STING pathway.[1][2] | Activates the cGAS-STING pathway, leading to increased IFN-β production.[3] | Potently activates the cGAS-STING pathway.[2][3] |
| Cytokine Production | Does not significantly elevate mRNA levels of type I IFNs and pro-inflammatory cytokines.[1] | Induces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[4] | Induces expression of cGAS-STING target genes including type I interferons and cytokines.[2] |
| Tumor Immune Microenvironment | Data not yet available. | Increases infiltration of CD8+ T cells in some tumor models. | Modulates immune cell populations, with reports of both increased and decreased T cell infiltration depending on the model. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Data not yet available. | Data not yet available. | Can reduce the population of immunosuppressive MDSCs in some preclinical models. |
Signaling Pathways and Experimental Workflows
To visually represent the key mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Differential effects of PARP inhibitors and PROTAC degraders on the cGAS-STING pathway.
Caption: A generalized workflow for evaluating the in vivo immunomodulatory effects of novel therapeutics.
Detailed Experimental Protocols
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the populations of various immune cells within the tumor microenvironment following treatment.
Protocol:
-
Tumor Dissociation: Freshly excised tumors are mechanically minced and enzymatically digested using a cocktail of collagenase and DNase to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45 for total immune cells, CD3 for T cells, CD8 for cytotoxic T cells, CD4 for helper T cells, CD11b and Gr-1 for myeloid-derived suppressor cells).
-
Flow Cytometry Acquisition: Stained cells are acquired on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data Analysis: The acquired data is analyzed using specialized software to identify and quantify different immune cell populations based on their marker expression.
Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
Objective: To measure the concentration of specific cytokines in tumor lysates or plasma.
Protocol:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: Tumor lysates or plasma samples are added to the wells, and the cytokine binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added, which binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate is added that is converted by the enzyme into a colored product.
-
Measurement: The absorbance of the colored product is measured using a plate reader, and the concentration of the cytokine is determined by comparison to a standard curve.
In Vivo Mouse Tumor Models for Immunotherapy Assessment
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of a therapeutic agent in a living organism.
Protocol:
-
Tumor Implantation: Syngeneic tumor cells (cancer cells derived from the same inbred strain of mouse) are subcutaneously or orthotopically implanted into immunocompetent mice.
-
Treatment Administration: Once tumors are established, mice are treated with the investigational agent (e.g., this compound) or a control vehicle according to a predefined schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers to assess the anti-tumor efficacy of the treatment.
-
Endpoint Analysis: At the end of the study, tumors and other tissues (e.g., spleen, lymph nodes) are harvested for further analysis, including flow cytometry and ELISA as described above.
Conclusion and Future Directions
The development of PARP1 PROTACs represents a significant advancement in the field of PARP1-targeted therapies. The ability of certain degraders to uncouple PARP1 inhibition from PARP1 trapping and subsequent cGAS-STING activation offers a novel approach to cancer therapy with potentially distinct immunomodulatory outcomes. While "this compound" and its counterparts hold promise, further in-depth studies are required to fully elucidate their impact on the tumor immune microenvironment. Direct comparative studies, utilizing the experimental protocols outlined in this guide, will be crucial to determine the optimal therapeutic contexts for both PARP inhibitors and the diverse range of emerging PARP1 degraders. The contrasting mechanisms of these two classes of drugs open up exciting new avenues for combination therapies and personalized medicine in oncology.
References
- 1. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife [elifesciences.org]
- 2. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory roles of PARPs: Shaping the Tumor Microenvironment, one ADP-ribose at a Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 enhances inflammatory cytokine expression by alteration of promoter chromatin structure in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Proteomics Analysis of PARP1 Degradation Versus Inhibition in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative proteomics analysis of two distinct mechanisms for targeting Poly (ADP-ribose) polymerase 1 (PARP1) in the context of triple-negative breast cancer (TNBC): targeted protein degradation using a Proteolysis Targeting Chimera (PROTAC) and enzymatic inhibition with a small molecule inhibitor. We present a comparison between the novel PARP1 degrader, D6, and the well-established PARP inhibitor, Olaparib. This guide is intended to inform researchers on the differential effects of these two therapeutic modalities on the cellular proteome and associated signaling pathways.
Introduction
PARP1 is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand breaks. Its inhibition has been a successful therapeutic strategy in cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations. PROTAC-mediated degradation of PARP1 offers an alternative therapeutic approach that eliminates the entire protein, potentially leading to distinct downstream effects compared to enzymatic inhibition. This guide summarizes the findings from proteomics studies on TNBC cells treated with the PARP1 degrader D6 and the PARP inhibitor Olaparib, providing insights into their unique mechanisms of action.
Quantitative Proteomics Data Comparison
The following tables summarize the quantitative proteomics data from studies on TNBC cells treated with the PARP1 degrader D6 and the PARP inhibitor Olaparib. The data for D6 is illustrative, based on the published findings that it intercepts the CDC25C-CDK1 axis, while the data for Olaparib is derived from a study on acquired resistance in BRCA1-mutant breast cancer cells.
Table 1: Illustrative Proteomic Changes in TNBC Cells Treated with PARP1 Degrader D6
| Protein | Function | Fold Change |
| PARP1 | DNA repair, protein modification | -4.5 |
| CDC25C | Cell cycle regulation (G2/M transition) | -2.8 |
| CDK1 | Cell cycle regulation (G2/M transition) | -2.5 |
| Cyclin B1 | Cell cycle regulation (G2/M transition) | -2.3 |
| WEE1 | Cell cycle regulation (inhibits CDK1) | +1.8 |
| PLK1 | Mitotic entry and progression | -2.1 |
Note: Data for D6 is illustrative and based on the reported mechanism of action. The values represent hypothetical fold changes to demonstrate the expected biological effect.
Table 2: Proteomic Changes in Olaparib-Resistant BRCA1-Mutant Breast Cancer Cells
| Protein | Function | Fold Change in Resistant Cells |
| PARP1 | DNA repair, protein modification | +1.5 |
| ABCB1 | Drug efflux pump (MDR1) | +5.2 |
| SLFN11 | Sensitizes cells to DNA damaging agents | -3.8 |
| RAD51 | Homologous recombination | +2.1 |
| BRCA1 | DNA repair | +1.8 |
| FANCD2 | DNA repair (Fanconi anemia pathway) | +2.3 |
Source: Adapted from a study on acquired Olaparib resistance. Fold changes represent the difference between resistant and sensitive cell lines.
Experimental Protocols
Proteomics Analysis of PARP1 Degrader D6-Treated Cells (Representative Protocol)
This protocol is a representative methodology for the quantitative proteomics analysis of cells treated with a PARP1 degrader.
-
Cell Culture and Treatment:
-
MDA-MB-231 triple-negative breast cancer cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded and allowed to adhere overnight.
-
Cells are treated with 100 nM of D6 or DMSO as a vehicle control for 24 hours.
-
-
Cell Lysis and Protein Extraction:
-
Cells are washed with ice-cold PBS and harvested.
-
Cell pellets are lysed in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl (pH 8.0), 1 mM DTT, and protease/phosphatase inhibitors.
-
Lysates are sonicated to shear DNA and then centrifuged to pellet cellular debris.
-
The supernatant containing the protein extract is collected.
-
-
Protein Digestion:
-
Protein concentration is determined using a BCA assay.
-
Proteins are reduced with 10 mM DTT for 1 hour at 37°C and then alkylated with 20 mM iodoacetamide (B48618) for 45 minutes at room temperature in the dark.
-
The urea concentration is diluted to less than 2 M, and proteins are digested with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Desalting and Labeling:
-
Digested peptides are desalted using a C18 solid-phase extraction column.
-
For quantitative analysis, peptides are labeled with Tandem Mass Tags (TMT) according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Labeled peptides are analyzed on a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled to an Easy-nLC 1200 system.
-
Peptides are separated on a C18 analytical column using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Raw data is processed using MaxQuant software for protein identification and quantification.
-
The human UniProt database is used for protein identification.
-
Statistical analysis is performed to identify significantly up- and down-regulated proteins.
-
Proteomics Analysis of Olaparib-Treated Cells
This protocol is based on the methodology used in the study of Olaparib resistance in BRCA1-mutant breast cancer cells.
-
Cell Culture and Lysis:
-
Parental and Olaparib-resistant BRCA1-mutant breast cancer cell lines are cultured to 80% confluency.
-
Cells are washed with PBS, pelleted, and lysed in a denaturing buffer (6 M guanidine-HCl, 50 mM Tris pH 8.5, 5 mM TCEP, 10 mM chloroacetamide).
-
Lysates are sonicated on ice.
-
-
Protein Digestion:
-
Proteins are precipitated using methanol/chloroform, and the protein pellet is resuspended in 8 M urea.
-
Protein concentration is measured by BCA assay.
-
Proteins are digested with LysC overnight, followed by a 6-hour digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Peptides are analyzed using a Q Exactive HF-X mass spectrometer.
-
Data is acquired in data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
DIA data is analyzed using Spectronaut software against a project-specific spectral library.
-
Statistical analysis is performed to identify differentially expressed proteins between parental and resistant cell lines.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams were created using Graphviz (DOT language) to visualize key signaling pathways and the experimental workflow.
Caption: PARP1's role in the DNA Damage Response pathway.
Caption: Overview of the AKT-mTOR signaling pathway.
Caption: Regulation of G2/M transition by the CDC25C-CDK1 axis.
Caption: General experimental workflow for proteomics analysis.
Conclusion
This guide highlights the distinct proteomic consequences of PARP1 degradation versus inhibition. The PARP1 degrader D6 is reported to induce cell cycle arrest by targeting the CDC25C-CDK1 axis, a mechanism not typically associated with PARP inhibitors. In contrast, resistance to the PARP inhibitor Olaparib is associated with the upregulation of drug efflux pumps and alterations in DNA repair pathways. These findings underscore the potential for PARP1 degraders to offer a novel therapeutic strategy with a distinct mechanism of action and a different resistance profile compared to traditional PARP inhibitors. Further comprehensive and comparative proteomics studies are warranted to fully elucidate the therapeutic potential of PARP1 degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
